Cas no 145569-98-8 (3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI))
145569-98-8 structure
Product Name:3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI)
Numero CAS:145569-98-8
MF:C23H29NO8
MW:447.478267431259
CID:153064
PubChem ID:119057413
Update Time:2025-04-19
3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI)
- 3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl
- 3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (
- methyl (2E,3E,5E,7E,9E)-2-(2-hydroxyethylidene)-11-[(1R,5S)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate
- 3,5,7,9-Undecatetraenoic acid, 2-(2-hydroxyethylidene)-11-(4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo(3.1.0)hex-1-yl)-4,6,10-trimethyl-11-oxo-, methyl ester, (1R-(1alpha(2E,3E,5E,7E,9E),5alpha,6alpha))-
- CCRIS 6427
- Fusarin X
- methyl (2E,3E,5E,7E,9E)-2-(2-hydroxyethylidene)-11-[(1R,5S)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate
- FUSARINE X
- Q27293956
- XQ42Z4GA8U
- DTXSID601030672
- 3,5,7,9-UNDECATETRAENOIC ACID, 2-(2-HYDROXYETHYLIDENE)-11-(4-HYDROXY-4-(2-HYDROXYETHYL)-2-OXO-6-OXA-3-AZABICYCLO(3.1.0)HEX-1-YL)-4,6,10-TRIMETHYL-11-OXO-, METHYL ESTER, (1R-(1.ALPHA.(2E,3E,5E,7E,9E),5.ALPHA.,6.ALPHA.))-
- UNII-XQ42Z4GA8U
- 145569-98-8
-
- Inchi: 1S/C23H29NO8/c1-14(12-15(2)13-17(8-10-25)19(28)31-4)6-5-7-16(3)18(27)23-20(32-23)22(30,9-11-26)24-21(23)29/h5-8,12-13,20,25-26,30H,9-11H2,1-4H3,(H,24,29)/b6-5+,14-12+,15-13+,16-7+,17-8+/t20-,22-,23-/m0/s1
- Chiave InChI: BQNIBQCGAUMMSM-IDRRMPRMSA-N
- Sorrisi: O1[C@]2(C(/C(=C/C=C/C(=C/C(=C/C(/C(=O)OC)=C\CO)/C)/C)/C)=O)C(N[C@](CCO)([C@H]12)O)=O
Proprietà calcolate
- Massa esatta: 447.189317
- Massa monoisotopica: 447.189317
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 32
- Conta legami ruotabili: 11
- Complessità: 942
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 5
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 146
Proprietà sperimentali
- Densità: 1.303
- Punto di ebollizione: 760.8°Cat760mmHg
- Punto di infiammabilità: 413.9°C
- Indice di rifrazione: 1.587
3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI) Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
145569-98-8 (3,5,7,9-Undecatetraenoicacid,2-(2-hydroxyethylidene)-11-[4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hex-1-yl]-4,6,10-trimethyl-11-oxo-,methyl ester, [1R-[1a(2E,3E,5E,7E,9E),5a,6a]]- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti